![molecular formula C9H9N3O2 B1315183 Methyl 6-amino-1H-indazole-7-carboxylate CAS No. 73907-98-9](/img/structure/B1315183.png)
Methyl 6-amino-1H-indazole-7-carboxylate
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Overview
Description
Methyl 6-amino-1H-indazole-7-carboxylate is a chemical compound belonging to the indazole family Indazoles are bicyclic compounds consisting of a benzene ring fused to a pyrazole ring
Mechanism of Action
Target of Action
Methyl 6-amino-1H-indazole-7-carboxylate is a heterocyclic compound that has been found to interact with several targets. The primary targets of this compound are CHK1 and CHK2 kinases, and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These kinases play a crucial role in cell cycle regulation and response to DNA damage .
Mode of Action
The compound’s mode of action involves the inhibition, regulation, and/or modulation of its primary targets . By interacting with these kinases, this compound can influence cell cycle progression and the cellular response to DNA damage .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in cell cycle regulation and DNA damage response . The downstream effects of these interactions can include cell cycle arrest, DNA repair, or, in some cases, apoptosis .
Result of Action
The molecular and cellular effects of this compound’s action can vary depending on the specific context. For example, in the context of cancer treatment, the compound’s interaction with its targets can lead to cell cycle arrest and apoptosis, thereby inhibiting the growth of cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-amino-1H-indazole-7-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with carboxylic acid esters. For instance, the reaction of 2-nitrobenzaldehyde with methyl hydrazinecarboxylate under acidic conditions can yield the desired indazole derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is critical to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-amino-1H-indazole-7-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro or carbonyl derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups or reduce carbonyl compounds to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenation reactions often use reagents like N-bromosuccinimide, while nucleophilic substitutions may involve alkyl halides or sulfonates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce amino derivatives. Substitution reactions can introduce various functional groups, such as halogens, alkyl, or aryl groups.
Scientific Research Applications
Methyl 6-amino-1H-indazole-7-carboxylate has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: This compound has similar structural features but differs in the substitution pattern on the indole ring.
1-Methyl-1H-indazole-4-acetic acid: Another indazole derivative with different functional groups, leading to distinct chemical and biological properties.
Uniqueness
Methyl 6-amino-1H-indazole-7-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its amino and carboxylate groups allow for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry and drug development.
Properties
IUPAC Name |
methyl 6-amino-1H-indazole-7-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-14-9(13)7-6(10)3-2-5-4-11-12-8(5)7/h2-4H,10H2,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHEAFURFKCHXJW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC2=C1NN=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80505245 |
Source
|
Record name | Methyl 6-amino-1H-indazole-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80505245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73907-98-9 |
Source
|
Record name | Methyl 6-amino-1H-indazole-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80505245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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